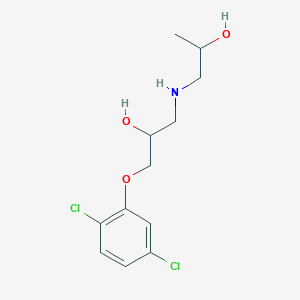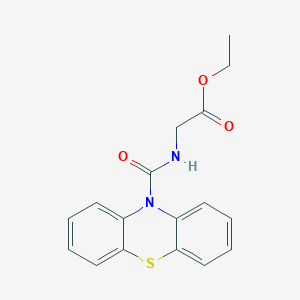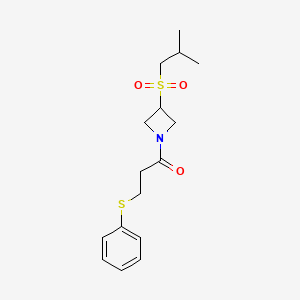![molecular formula C10H10N2O6S2 B2980279 methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate CAS No. 941913-42-4](/img/structure/B2980279.png)
methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate” is a chemical compound that belongs to the class of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . It is a part of a novel scaffold that has been the subject of various pharmacological studies .
Synthesis Analysis
The synthesis of this compound involves the reduction of nitro groups in certain benzenesulfonamides, which are then reacted with trimethyl orthoacetate to yield the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . The synthesis process is complex and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core . This core can be modified with various functional groups to yield active compounds . The exact structure of “this compound” is not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Biological Applications
Carbonic Anhydrase Inhibition : A study on the design, synthesis, and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives explored their in vitro inhibition potential against human carbonic anhydrase isoforms. Some derivatives showed modest inhibition, suggesting the potential for further development into selective inhibitors (Mishra et al., 2016).
Antihypertensive α-Blocking Agents : Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases highlighted their good antihypertensive α-blocking activity. This study points to the utility of these compounds in developing new therapeutic agents for hypertension management (Abdel-Wahab et al., 2008).
Catalysis and Reaction Efficiency : A novel N-bromo sulfonamide reagent was synthesized and characterized, demonstrating high efficiency as a catalyst for the synthesis of bis(pyrazol-5-ols) through a pseudo five-component condensation reaction. This highlights the compound's role in facilitating efficient organic synthesis processes (Khazaei et al., 2014).
Antibacterial Activity : Novel antibacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate showed promising activity against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (Shafiq et al., 2011).
Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives as antimicrobial agents revealed moderate activity against bacterial and fungal strains. Such studies are crucial for the ongoing search for new antimicrobial compounds (Sah et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is the PI3Kδ enzyme . This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
this compound acts as an inhibitor of the PI3Kδ enzyme . It binds to the enzyme, preventing it from performing its function. This inhibition disrupts the normal cellular processes controlled by PI3Kδ, leading to various downstream effects .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, as well as those related to cell survival and intracellular trafficking . The disruption of these pathways can lead to a variety of cellular effects.
Pharmacokinetics
The compound’s inhibitory potency and selectivity over other pi3k isoforms suggest that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of PI3Kδ by this compound can lead to significant cellular effects. For example, it has been shown to inhibit the proliferation of human B-cell SU-DHL-6, a type of cancer cell .
Biochemische Analyse
Biochemical Properties
The biochemical properties of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate are largely determined by its unique structure. The compound has been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . The functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for these activities .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been reported to significantly inhibit the proliferation of human B-cell SU-DHL-6, a type of lymphoma cell . This suggests that the compound may have potential therapeutic applications in cancer treatment .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been reported to act as a positive allosteric modulator of the AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Temporal Effects in Laboratory Settings
Given its reported biological activities, it is likely that the effects of this compound may change over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .
Eigenschaften
IUPAC Name |
methyl 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2/c1-18-10(13)5-19(14,15)7-2-3-8-9(4-7)20(16,17)12-6-11-8/h2-4,6H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIUUHGSGIHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

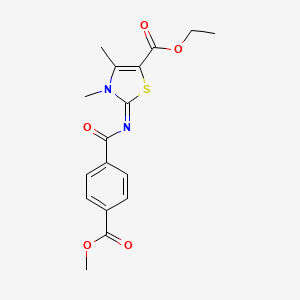

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)

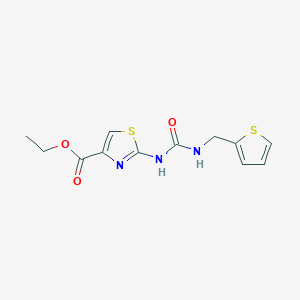
![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)

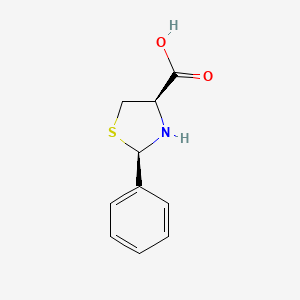

![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)
